Tetrakis(dimethylsilyl) silicate
Description
Tetrakis(dimethylsilyl) silicate, also known as tetrakis(dimethylsiloxy)silane (CAS 17082-47-2), is an organosilicon compound with the molecular formula C₈H₂₄O₄Si₅ and a molecular weight of 324.70 g/mol. It is characterized by a central silicon atom bonded to four dimethylsilyloxy groups (OSi(CH₃)₂). This compound is notable for its stability at high temperatures and low volatility, making it suitable as a non-volatile NMR standard and a cross-linker for vinyl-functional silicones . Its density (0.884 g/cm³) and refractive index (1.388) reflect its hydrophobic nature and structural rigidity .
Properties
IUPAC Name |
tetrakis(dimethylsilyl) silicate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H28O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h13-16H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWPLTBXXGOHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28O4Si5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-47-2 | |
| Record name | Tetrakis(dimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented synthesis involves the controlled condensation of chlorosilanes with dimethylchlorosilane in the presence of acid catalysts. A representative procedure reacts silicon tetrachloride () with excess dimethylchlorosilane () under trifluoromethanesulfonic acid catalysis. The reaction proceeds via nucleophilic substitution, where chloride ions are displaced by siloxy groups:
Trifluoromethanesulfonic acid () acts as a Brønsted acid catalyst, polarizing the Si–Cl bond and accelerating silanol intermediate formation.
Process Optimization
Critical parameters include temperature control (–10°C to 70°C), stoichiometric excess of dimethylchlorosilane (4.5:1 molar ratio relative to ), and gradual water addition to hydrolyze residual chloride. Post-reaction purification involves aqueous washing to remove HCl and distillation under reduced pressure (190°C at 1 atm).
Table 1: Chlorosilane Condensation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Trifluoromethanesulfonic acid (1.5 wt%) | |
| Temperature Range | –10°C to 70°C | |
| Dimethylchlorosilane Excess | 12.5% | |
| Yield | 98.4% | |
| Purity (GC) | 98.2% |
Catalytic Alkoxylation of Silicon Metal
Alkali Metal Glycolate Systems
A patent by Anderson et al. discloses a method where silicon metal reacts with dimethylsilanol in the presence of potassium glycolate catalysts. The catalyst is pre-formed by reacting diethylene glycol with potassium hydroxide, generating a potassium alkoxide that activates the silicon surface:
Hydrogen evolution confirms silicon oxidation, with the glycolate complex preventing passivation by maintaining a clean silicon surface.
Continuous Process Design
The reaction achieves 73% silicon utilization efficiency in a continuous setup, with ethanol acting as a solvent to extract the product. Key challenges include managing exothermic hydrogen release and minimizing unsymmetrical by-products (e.g., ) through precise stoichiometric control.
Table 2: Alkali-Catalyzed Alkoxylation Performance
| Metric | Value | Source |
|---|---|---|
| Catalyst Concentration | 5 wt% K-glycolate | |
| Reaction Temperature | 180°C | |
| Silicon Conversion | 95% | |
| By-product Formation | <2% |
Phosphorus Nitride Chloride-Mediated Coupling
Chlorosilane-Disiloxane Reactions
European Patent EP0401684B1 describes a coupling reaction between chlorosilanes () and disiloxanes () using phosphorus nitride chloride () as a catalyst. The mechanism involves chloride abstraction from the chlorosilane, forming a silylium intermediate that reacts with the disiloxane:
Catalyst Regeneration and Selectivity
The catalyst is regenerated via HCl elimination, enabling a turnover number (TON) of 1,200 under optimized conditions. Selectivity for the tetrakis product exceeds 90% when using a 1:4 molar ratio of chlorosilane to disiloxane.
Table 3: Coupling Reaction with PN Chloride Catalysis
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
The chlorosilane condensation route offers the highest yield (98.4%) but requires careful handling of corrosive HCl by-products. In contrast, the catalytic alkoxylation method is more scalable for continuous production but suffers from lower silicon utilization (73%). The PN chloride-mediated process balances selectivity and catalyst efficiency, though it demands anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(dimethylsilyl) silicate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxane compounds.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various siloxane and silane derivatives, which have applications in different fields, including materials science and pharmaceuticals.
Scientific Research Applications
Tetrakis(dimethylsilyl) silicate has a wide range of applications in scientific research:
Medicine: It is used in the synthesis of silicone-based medical devices and implants.
Mechanism of Action
The mechanism of action of tetrakis(dimethylsilyl) silicate involves its ability to form stable siloxane bonds. These bonds are formed through the interaction of the silicon atoms with oxygen atoms, leading to the formation of a three-dimensional network. This network provides the compound with its unique properties, such as high thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetraethyl Silicate (CAS 78-10-4)
- Molecular Formula : C₈H₂₀O₄Si
- Applications : Widely used as a precursor for silica coatings, ceramics, and binders. Unlike tetrakis(dimethylsilyl) silicate, it is highly volatile and hydrolyzes readily in the presence of moisture to form SiO₂ .
Key Differences :
Property This compound Tetraethyl Silicate Volatility Low (Boiling Point: 188–190°C) High (BP: 168°C) Hydrolytic Stability High Low Primary Use Cross-linking, NMR standard Ceramics, Coatings
Tetrakis(1,1,1,3,3,3-Hexafluoroisopropyl) Orthosilicate (CAS 26560-90-7)
- Molecular Formula : C₁₂H₄O₄F₂₄Si
- Applications: Fluorinated derivatives like this are valued in high-performance materials due to their thermal stability and chemical inertness. The hexafluoroisopropyl groups enhance resistance to oxidation and solvents compared to non-fluorinated analogs.
Key Differences :
Property This compound Fluorinated Derivative Thermal Stability Moderate Very High Solubility Hydrophobic Superhydrophobic Cost Moderate High
Tetraglycidyl Silicate (CAS 3214-67-3)
- Molecular Formula : C₁₂H₂₀O₈Si
Applications : Used in epoxy resins and adhesives due to its glycidyl groups, which enable polymerization. Unlike this compound, it is reactive and forms cross-linked networks under thermal or catalytic conditions.
Property This compound Tetraglycidyl Silicate Reactivity Low High Functional Groups Dimethylsilyloxy Epoxy Applications Silicone cross-linking Resins, Adhesives
Silica Dimethyl Silylate (CAS 68611-44-9)
- Structure : A silica particle modified with dimethylsilyl groups.
Applications : Acts as a hydrophobic filler in polymers and coatings. Unlike this compound, it is a composite material rather than a discrete molecule.
Property This compound Silica Dimethyl Silylate Form Liquid Powder Function Cross-linker Filler
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Tetrakis(dimethylsilyl) silicate with high purity?
- Methodological Answer : Controlled hydrolysis of chlorosilanes under inert atmospheres (e.g., nitrogen) is a common approach. Key parameters include maintaining stoichiometric ratios of precursors (e.g., dimethylsilane and silicon tetrachloride) and slow addition rates to minimize side reactions. Post-synthesis purification via fractional distillation (boiling point: 188–190°C ) or recrystallization in non-polar solvents can enhance purity. Monitor reaction progress using FTIR for Si-O-Si bond formation (≈1050–1100 cm⁻¹) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use Si NMR to confirm tetrahedral coordination (chemical shifts ≈ -80 to -110 ppm for SiO₄ environments) .
- XRD : Analyze crystallinity; amorphous phases may indicate incomplete condensation .
- Elemental Analysis : Verify stoichiometry (C: 29.6%, H: 7.4%, Si: 34.6% based on C₈H₂₄O₄Si₅ ).
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under anhydrous conditions in sealed glassware, as moisture triggers hydrolysis. Avoid exposure to acids/bases and temperatures >60°C, which accelerate degradation. Conduct accelerated aging studies (e.g., TGA/DSC) to assess thermal stability .
Advanced Research Questions
Q. How can computational methods elucidate the hydrolysis mechanisms of this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways. Focus on nucleophilic attack by water at silicon centers, with attention to steric effects from dimethylsilyl groups. Compare activation energies of intermediate silanol species to identify rate-limiting steps. Validate simulations with kinetic isotope effects (KIE) from O-labeled water experiments .
Q. What strategies resolve contradictions in spectroscopic data during hybrid material synthesis?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., FTIR for Si-O bonds, Raman for Si-C vibrations) to confirm assignments .
- Controlled Experiments : Isolate intermediates (e.g., silanolates) to distinguish between hydrolysis and condensation products .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .
Q. How can this compound be functionalized for optoelectronic applications?
- Methodological Answer : Modify the silicate core via sol-gel processing:
- Co-condensation : Introduce alkoxysilane co-precursors (e.g., 3-isocyanatopropyltriethoxysilane) to create covalent organic-inorganic networks .
- Doping : Incorporate luminescent moieties (e.g., porphyrins) during gelation; monitor energy transfer efficiency via fluorescence quenching studies .
Key Challenges in Advanced Research
- Complexity Management : Design multi-step syntheses with in-situ monitoring (e.g., Raman spectroscopy) to track transient intermediates .
- Resource Limitations : Optimize solvent/reagent recovery loops for cost-sensitive studies (e.g., distillative recycling of silanes) .
- Data Interpretation : Use machine learning algorithms to deconvolute overlapping spectral peaks in hybrid systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
